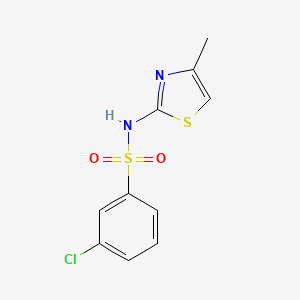![molecular formula C16H15NO4 B6141463 methyl 3-[(phenoxyacetyl)amino]benzoate](/img/structure/B6141463.png)
methyl 3-[(phenoxyacetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[(phenoxyacetyl)amino]benzoate” is an organic compound with the empirical formula C15H13NO4 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “this compound” is 271.27 . The SMILES string representation of its structure is O=C(OC1=CC=CC=C1)NC2=CC=CC(C(OC)=O)=C2 . This provides a textual representation of the compound’s structure, which can be used to generate a visual molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 271.27 . The compound’s SMILES string is O=C(OC1=CC=CC=C1)NC2=CC=CC(C(OC)=O)=C2 , which provides a representation of its molecular structure.
Wirkmechanismus
Mode of Action
The exact mechanism of action of Methyl 3-[(Phenoxyacetyl)Amino]Benzoate remains unknown . It displays possible cholinergic properties, and potentiates dopamine while partially inhibiting serotonin .
Biochemical Pathways
It has been suggested that it may interact with cholinergic pathways and dopamine systems .
Result of Action
It has been suggested that it may have effects on cholinergic and dopaminergic neurotransmission .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 3-[(phenoxyacetyl)amino]benzoate is its versatility in different research applications. This compound has been shown to exhibit various biological activities, making it a potentially useful compound in drug discovery and development. Additionally, this compound has a relatively simple synthesis method, making it accessible for researchers to obtain. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for methyl 3-[(phenoxyacetyl)amino]benzoate research. One potential area of exploration is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research. Finally, the development of more efficient synthesis methods and formulations of this compound could further enhance its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-viral effects make it a promising candidate for drug discovery and development. While there are limitations to its use in certain experimental settings, the future directions for this compound research are promising and warrant further exploration.
Synthesemethoden
The synthesis of methyl 3-[(phenoxyacetyl)amino]benzoate involves the reaction of 3-aminobenzoic acid with phenoxyacetic acid, followed by the esterification of the resulting product with methanol. The reaction is typically carried out under reflux conditions in the presence of a catalyst. The final product is obtained by purification through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential application in drug discovery and development. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to possess anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-viral activity against several viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV).
Safety and Hazards
“Methyl 3-[(phenoxyacetyl)amino]benzoate” is classified under the GHS07 hazard class, indicating that it can cause skin sensitization . The compound has a hazard statement H317, which means it may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
methyl 3-[(2-phenoxyacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)12-6-5-7-13(10-12)17-15(18)11-21-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHZOSMGWZXGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)


![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)


![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)
![4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B6141424.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone](/img/structure/B6141430.png)
![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)
![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)

![N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)